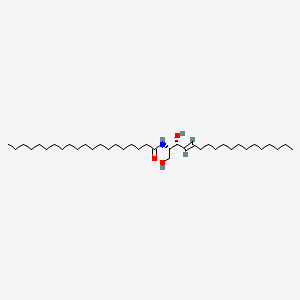

(E/Z)-C20 Ceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBWIAOWSABHFI-NUKVNZTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H75NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7344-02-7 | |

| Record name | Cer(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of N Icosanoylsphingosine

De Novo Synthesis of Ceramides (B1148491) and N-icosanoylsphingosine

The de novo synthesis of ceramides is a multi-step process that takes place primarily in the endoplasmic reticulum. researchgate.net This pathway begins with simple molecules and systematically builds the complex ceramide structure.

The first and rate-limiting step in the de novo synthesis of all sphingolipids is the condensation of the amino acid L-serine with a fatty acyl-CoA, typically palmitoyl-CoA. researchgate.netnih.govoup.com This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgacs.org The product of this condensation is 3-ketodihydrosphingosine (also known as 3-ketosphinganine). researchgate.netontosight.aifrontiersin.org This initial molecule then undergoes a rapid reduction by the enzyme 3-ketosphinganine reductase to form dihydrosphingosine (sphinganine), the sphingoid base backbone for the subsequent acylation step. researchgate.netnih.gov

Once dihydrosphingosine is formed, it is acylated by a family of enzymes known as ceramide synthases (CerS) . wikipedia.orgtheadl.com There are six distinct CerS isoforms in mammals (CerS1-6), each exhibiting a high degree of specificity for fatty acyl-CoAs of particular chain lengths. frontiersin.orgnih.gov This specificity is the primary determinant of the acyl chain composition of the resulting ceramide. nih.gov

For the synthesis of N-icosanoylsphingosine, which contains a 20-carbon acyl chain (C20), Ceramide Synthase 4 (CerS4) is the key enzyme involved. frontiersin.orgnih.govbiomolther.org CerS4 shows a preference for acyl-CoAs with chain lengths of 18 to 20 carbons (C18-C20). frontiersin.orgbiomolther.org It catalyzes the formation of an amide bond between the amino group of dihydrosphingosine and the carboxyl group of icosanoyl-CoA (the activated form of icosanoic acid). embopress.org

| Isoform | Preferred Acyl-CoA Substrates (Chain Length) | Primary Tissue Expression |

|---|---|---|

| CerS1 | C18 | Brain, Skeletal Muscle |

| CerS2 | C22-C24 | Ubiquitous (High in Liver, Kidney) |

| CerS3 | ≥C26 | Skin, Testis |

| CerS4 | C18-C20 | Lung, Heart |

| CerS5 | C16 | Ubiquitous |

| CerS6 | C16 | Ubiquitous |

The product of the CerS4-catalyzed reaction is N-icosanoylsphinganine, which is a dihydroceramide . wikipedia.orgmetabolon.com Dihydroceramides are the immediate precursors to ceramides. wikipedia.orgmetabolon.com The final step in the de novo synthesis pathway is the introduction of a C4-C5 trans double bond into the sphingoid backbone of the dihydroceramide. nih.govunimi.it This desaturation reaction is catalyzed by the enzyme dihydroceramide desaturase (DEGS) , converting N-icosanoylsphinganine into the final product, N-icosanoylsphingosine (ceramide). theadl.comelifesciences.orgnih.gov This reaction requires a reductant, such as NADPH, and is crucial for creating the characteristic sphingosine (B13886) base of the ceramide molecule. theadl.comnih.gov

Role of Ceramide Synthases (CerS) in N-acylation with Very Long-Chain Fatty Acids

Salvage Pathway Contributions to N-icosanoylsphingosine Pool

In addition to being synthesized de novo, the cellular pool of N-icosanoylsphingosine is also maintained through the salvage pathway . nih.govresearchgate.net This pathway is a critical recycling mechanism that re-utilizes sphingosine derived from the breakdown of more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids. nih.govfrontiersin.org The salvage pathway is estimated to contribute significantly to total sphingolipid biosynthesis, ranging from 50% to 90%. nih.gov

In this pathway, complex sphingolipids are catabolized within the lysosomes, ultimately yielding free sphingosine. This sphingosine can then be transported to the endoplasmic reticulum, where it re-enters the metabolic cycle. researchgate.net Here, it can be re-acylated by ceramide synthases (CerS) to form ceramide. nih.govnih.gov Specifically, sphingosine can be acylated with icosanoyl-CoA by CerS4 to generate N-icosanoylsphingosine, thus directly contributing to its cellular concentration without requiring the full de novo synthesis from serine and palmitoyl-CoA. theadl.comnih.gov

Catabolism and Remodeling of N-icosanoylsphingosine

The cellular levels of N-icosanoylsphingosine are tightly regulated, not only by its synthesis but also by its breakdown or catabolism.

The primary route for the catabolism of N-icosanoylsphingosine is through enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes called ceramidase (N-acylsphingosine amidohydrolase). nih.govmdpi.com These enzymes cleave the amide bond linking the icosanoic acid to the sphingosine backbone. mdpi.comontosight.ai This hydrolysis yields two separate molecules: sphingosine and a free fatty acid (in this case, icosanoic acid). nih.govmdpi.com

There are several types of ceramidases (acid, neutral, and alkaline), which are distinguished by their optimal pH and subcellular location. mdpi.comnih.gov For instance, acid ceramidase functions within the lysosome to break down ceramides as part of the normal turnover of cellular components. nih.govuniprot.org The resulting sphingosine and fatty acid can then be either further degraded or re-utilized in the salvage pathway to synthesize new ceramides. nih.gov

| Enzyme | Pathway | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | De Novo Synthesis | Condensation | L-Serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine |

| 3-Ketosphinganine Reductase | De Novo Synthesis | Reduction | 3-Ketodihydrosphingosine | Dihydrosphingosine |

| Ceramide Synthase 4 (CerS4) | De Novo & Salvage | N-acylation | Dihydrosphingosine, Icosanoyl-CoA | N-icosanoylsphinganine |

| Dihydroceramide Desaturase (DEGS) | De Novo Synthesis | Desaturation | N-icosanoylsphinganine | N-icosanoylsphingosine |

| Ceramidase | Catabolism | Hydrolysis | N-icosanoylsphingosine | Sphingosine, Icosanoic Acid |

Phosphorylation to N-icosanoylsphingosine 1-Phosphate

N-icosanoylsphingosine can be phosphorylated at the 1-hydroxyl position of the sphingosine base to form N-icosanoylsphingosine 1-phosphate. This reaction is catalyzed by ceramide kinase (CERK). portlandpress.comfoodb.ca The phosphorylation of ceramides like N-icosanoylsphingosine is a critical metabolic step, as the resulting ceramide 1-phosphates are bioactive molecules involved in cellular signaling. nih.gov

Key Enzyme in Phosphorylation:

| Enzyme | Substrate | Product | Cellular Location |

| Ceramide Kinase (CERK) | N-icosanoylsphingosine | N-icosanoylsphingosine 1-Phosphate | Golgi apparatus, plasma membrane portlandpress.com |

Integration into Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids)

As a central intermediate in sphingolipid metabolism, N-icosanoylsphingosine serves as a building block for the synthesis of more complex sphingolipids, primarily sphingomyelin and glycosphingolipids. wikipedia.orgnih.gov

Sphingomyelin Synthesis: N-icosanoylsphingosine is converted to sphingomyelin through the action of sphingomyelin synthase (SMS). This enzyme transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to the 1-hydroxyl group of N-icosanoylsphingosine. wikipedia.org This process predominantly occurs in the Golgi apparatus. portlandpress.comwikipedia.org

Glycosphingolipid Synthesis: The synthesis of glycosphingolipids begins with the glycosylation of N-icosanoylsphingosine. This involves the addition of a sugar moiety, typically glucose or galactose, to the 1-hydroxyl group of the ceramide. nih.govnih.gov This initial step is catalyzed by either glucosylceramide synthase (GCS) or galactosylceramide synthase. nih.govmdpi.com Further elongation with additional sugar residues by various glycosyltransferases leads to a wide array of complex glycosphingolipids. nih.gov This synthesis also takes place in the Golgi apparatus. nih.govresearchgate.net

Enzymes in Complex Sphingolipid Synthesis:

| Enzyme | Substrate(s) | Product | Cellular Location |

| Sphingomyelin Synthase (SMS) | N-icosanoylsphingosine, Phosphatidylcholine | Sphingomyelin | Golgi apparatus portlandpress.comwikipedia.org |

| Glucosylceramide Synthase (GCS) | N-icosanoylsphingosine, UDP-glucose | Glucosyl-N-icosanoylsphingosine | Golgi apparatus mdpi.comresearchgate.net |

| Galactosylceramide Synthase | N-icosanoylsphingosine, UDP-galactose | Galactosyl-N-icosanoylsphingosine | Golgi apparatus nih.gov |

Intracellular Compartmentalization of N-icosanoylsphingosine Metabolism

The metabolism of N-icosanoylsphingosine is highly compartmentalized within the cell, ensuring the proper synthesis, transport, and function of sphingolipids. researchgate.netnih.govwikipedia.org This spatial separation of metabolic pathways is crucial for regulating cellular processes. savemyexams.com

The initial synthesis of ceramides, including N-icosanoylsphingosine, occurs on the cytosolic face of the endoplasmic reticulum (ER). wikipedia.orgnih.gov From the ER, N-icosanoylsphingosine is transported to the Golgi apparatus. This transport can occur through vesicular transport or via cytosolic ceramide transfer proteins. researchgate.net

The Golgi apparatus serves as the central hub for the metabolism of N-icosanoylsphingosine into complex sphingolipids. researchgate.net It is within the Golgi that N-icosanoylsphingosine is converted to sphingomyelin and the initial steps of glycosphingolipid synthesis take place. portlandpress.comwikipedia.orgnih.gov The phosphorylation of N-icosanoylsphingosine by ceramide kinase also occurs in the Golgi apparatus and at the plasma membrane. portlandpress.com

Complex sphingolipids are then transported from the Golgi to other cellular destinations, most notably the plasma membrane, where they are integral components of the outer leaflet. researchgate.net Degradation of these complex sphingolipids, which can regenerate N-icosanoylsphingosine, primarily occurs in the lysosomes. researchgate.net

Subcellular Locations of N-icosanoylsphingosine Metabolism:

| Metabolic Process | Subcellular Location | Key Enzymes |

| Synthesis | Endoplasmic Reticulum (ER) wikipedia.orgnih.gov | Ceramide Synthases |

| Phosphorylation | Golgi apparatus, Plasma Membrane portlandpress.com | Ceramide Kinase (CERK) |

| Sphingomyelin Synthesis | Golgi apparatus portlandpress.comwikipedia.org | Sphingomyelin Synthase (SMS) |

| Glycosphingolipid Synthesis | Golgi apparatus nih.govresearchgate.net | Glucosylceramide Synthase, Galactosylceramide Synthase |

| Degradation of Complex Sphingolipids | Lysosomes researchgate.net | Sphingomyelinases, Glucocerebrosidases, etc. |

Biological Roles and Cellular Functions of N Icosanoylsphingosine and Its Metabolites

N-icosanoylsphingosine as a Bioactive Lipid Mediator

Ceramides (B1148491), including N-icosanoylsphingosine, are not merely structural components of cell membranes but also act as critical signaling molecules. frontiersin.org They can be generated through the breakdown of sphingomyelin (B164518) by sphingomyelinases or via the de novo synthesis pathway, involving enzymes like ceramide synthases. evitachem.com Specifically, N-icosanoylsphingosine (C20 ceramide) is synthesized by ceramide synthases 1 and 2 and is notably abundant in the brain. evitachem.com

Involvement in Intracellular Signal Transduction

N-icosanoylsphingosine and other ceramides are key players in intracellular signal transduction, the process by which cells convert external signals into cellular responses. creative-diagnostics.comnih.gov These lipid molecules can act as second messengers, modulating various signaling cascades that influence a wide range of cellular activities. frontiersin.org The activation of a single receptor can lead to the generation of numerous second messenger molecules like ceramides, resulting in significant signal amplification. nih.gov This amplification allows a small number of initial signals to trigger a large-scale cellular response. nih.gov

Ceramides can influence major signaling pathways, including those mediated by MAP Kinases (ERK, p38, JNK), AKT, and PKA (cAMP), which are crucial for determining cell fate. creative-diagnostics.com The specific role of ceramides in these pathways can depend on their acyl chain length, highlighting the importance of studying specific molecules like N-icosanoylsphingosine. frontiersin.org

Modulation of Cellular Membrane Architecture and Lipid Raft Dynamics

N-icosanoylsphingosine, as a sphingolipid, is a fundamental component of cellular membranes and plays a crucial role in their architecture. ontosight.ai It contributes to the formation of specialized microdomains known as lipid rafts. nih.gov These rafts are dynamic, ordered, and tightly packed regions enriched in sphingolipids, cholesterol, and specific proteins. nih.govplos.org

The presence of sphingolipids like N-icosanoylsphingosine in lipid rafts makes these domains more stable and less fluid than the surrounding membrane. frontiersin.org This unique environment is essential for the proper functioning of many membrane-associated proteins involved in cell signaling. nih.govnih.gov By influencing the composition and structure of lipid rafts, N-icosanoylsphingosine can modulate the activity of raft-associated signaling proteins, thereby impacting cellular communication and responses to external stimuli. nih.govnih.gov Viruses have also been shown to exploit and modify lipid rafts during their life cycle, underscoring the importance of these domains in cellular function and pathology. nih.gov

Regulation of Fundamental Cellular Processes by N-icosanoylsphingosine

The signaling functions of N-icosanoylsphingosine extend to the regulation of fundamental cellular processes that are vital for tissue homeostasis and development.

Influence on Cell Growth and Proliferation Mechanisms

Ceramides, as a class of bioactive lipids, are known to mediate cellular responses such as growth arrest. evitachem.com The balance between ceramide and its metabolite, sphingosine-1-phosphate (S1P), is often seen as a key regulator of cell fate, with ceramides generally promoting anti-proliferative signals. nih.gov While specific studies focusing solely on N-icosanoylsphingosine's effect on cell growth are part of the broader research on ceramides, the synthesis of alpha-glucosyl ceramides with a C20:2 acyl chain has been shown to stimulate the proliferation of human iNKT cells, a type of immune cell. nih.gov This suggests that modifications of the C20 ceramide structure can lead to potent effects on cell proliferation.

Modulation of Programmed Cell Death (Apoptosis) Pathways

Ceramides are well-established mediators of apoptosis, or programmed cell death. frontiersin.orgevitachem.com An accumulation of ceramides within cells can trigger apoptotic signaling cascades. frontiersin.org This can occur through the activation of death receptors at the plasma membrane, leading to the formation of a death-inducing signaling complex (DISC) within lipid rafts. mdpi.com

The role of specific ceramide species in apoptosis is an active area of research. For instance, C8 D-threo Ceramide, a cell-permeable analog, is a potent inducer of nuclear DNA fragmentation and apoptosis in U937 cells. evitachem.com While direct evidence for N-icosanoylsphingosine is part of the broader understanding of ceramide-induced apoptosis, the general mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Interestingly, some apoptotic stimuli, like the chemotherapeutic drug doxorubicin (B1662922), can increase the expression of sphingosine (B13886) kinase 1, an enzyme that produces the pro-survival molecule S1P, potentially as a feedback mechanism. nih.gov

Impact on Cellular Differentiation and Development

Ceramides also play a role in cellular differentiation, the process by which a less specialized cell becomes a more specialized type. frontiersin.orgevitachem.com This process is fundamental to embryonic development and tissue maintenance. plos.org The differentiation of stem cells, for example, is a tightly regulated process that gives rise to the diverse cell types in the body. plos.org

Studies on neural stem cells have shown that the glycosylation of membrane proteins is critical for their differentiation into neurons and astrocytes. nih.gov Given that ceramides are precursors for glycosphingolipids, it is plausible that N-icosanoylsphingosine metabolism is involved in these differentiation processes. Research on induced pluripotent stem cells (iPSCs) from schizophrenia patients has revealed impairments in their ability to differentiate into dopaminergic and glutamatergic neurons, highlighting the importance of proper neuronal differentiation for brain health. nih.gov

Functional Significance of N-icosanoylsphingosine 1-Phosphate

N-icosanoylsphingosine, once metabolized to N-icosanoylsphingosine 1-phosphate (a form of sphingosine-1-phosphate or S1P), becomes a potent signaling molecule. This metabolite exerts its influence primarily by interacting with a family of cell surface receptors, thereby initiating a cascade of intracellular events that regulate critical cellular processes.

Receptor-Mediated Signaling by Sphingosine 1-Phosphate Receptors (S1PRs)

N-icosanoylsphingosine 1-phosphate, as a type of S1P, acts as an extracellular signaling molecule by binding to five specific G protein-coupled receptors known as S1P receptors (S1PRs), designated S1P₁ through S1P₅. nih.gov7tmantibodies.com This interaction is a key mechanism through which the biological effects of S1P are mediated. The expression of these receptors varies among different cell types and tissues, which contributes to the diverse and sometimes opposing cellular responses to S1P. nih.gov

The binding of S1P to its receptors initiates downstream signaling pathways. limes-institut-bonn.de For instance, the S1P₁ and S1P₃ receptors are thought to couple to Gᵢ proteins, which can lead to the stimulation of cell migration. nih.gov In contrast, the S1P₂ receptor often couples to G₁₂/₁₃, which can result in strong Rho activation and consequently inhibit cell migration. nih.gov The specific combination of S1PRs expressed on a cell surface dictates the ultimate cellular response to S1P. nih.govfrontiersin.org

S1PRs are crucial for a multitude of physiological processes. S1P₁ is widely expressed and plays a significant role in the immune, cardiovascular, and nervous systems. nih.govnih.gov It is particularly known for regulating lymphocyte trafficking from secondary lymphoid organs. nih.gov S1P₂, and S1P₃ are also broadly expressed. nih.gov The expression of S1P₄ is more restricted, being found in hematopoietic tissue and lungs, where it is involved in lymphocyte signaling and dendritic cell maturation. nih.gov S1P₅ expression is also highly restricted. nih.gov The signaling initiated by S1P binding to these receptors can influence a wide array of cellular functions including proliferation, survival, and migration. nih.govplos.org

Role in Regulating Cell Survival and Migration

The signaling axis of S1P and its receptors plays a complex and often context-dependent role in the regulation of cell survival and migration. nih.govplos.org S1P is generally considered a pro-survival and pro-migratory molecule for many cell types, including various cancer cells. nih.govfrontiersin.org The activation of S1PRs by S1P can promote cell proliferation and inhibit apoptosis. frontiersin.org

The effect of S1P on cell migration is particularly intricate, as it can either stimulate or inhibit movement depending on the concentration of S1P, the specific S1PRs involved, and the cell type. nih.gov For example, low concentrations of S1P have been shown to stimulate the invasion of ovarian carcinoma cells, while high concentrations can block migration. nih.gov In non-small cell lung cancer (NSCLC) cells, the intracellular level of S1P appears to be a key factor in promoting cell migration. plos.orgsemanticscholar.org Knockdown of the S1P transporter Spns2, which leads to increased intracellular S1P, enhanced cell migration in these cells. plos.orgsemanticscholar.org This effect was reversed by inhibiting S1P synthesis, highlighting the role of intracellular S1P in this process. plos.orgsemanticscholar.org

Furthermore, the signaling pathways activated by S1PRs are critical in mediating these effects. In NSCLC cells, the pro-migratory effect of increased intracellular S1P was linked to the activation of the GSK-3β and Stat3 pro-survival pathways, which are also known to be important for cell migration. plos.orgsemanticscholar.org In pancreatic cancer cells, S1P was found to promote cell proliferation and migration, and this was dependent on the S1P receptors and their interaction with the Src signaling pathway. e-century.us The balance between the synthesis and degradation of S1P, as well as its location (intracellular versus extracellular), are all critical factors in determining its ultimate effect on cell survival and migration. plos.orge-century.us

N Icosanoylsphingosine in Pre Clinical Pathophysiological Contexts

Contribution to Neurodegenerative Disorders in Model Systems

The dysregulation of sphingolipid metabolism, where N-icosanoylsphingosine is a key player, is increasingly recognized as a critical factor in the pathogenesis of several neurodegenerative diseases. Preclinical studies using various animal and cellular models have provided crucial insights into its specific roles.

Dysregulation in Sphingolipid Lysosomal Storage Disorders (e.g., Niemann-Pick Type C1 Disease Models)

Niemann-Pick disease type C1 (NPC1) is a rare, inherited lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids within lysosomes, leading to progressive neurodegeneration. frontiersin.orgencyclopedia.pub The disease is caused by mutations in the NPC1 or NPC2 genes, which are crucial for intracellular lipid trafficking. frontiersin.orgmdpi.com

In NPC1 disease models, a significant finding is the accumulation of various lipids, including glycosphingolipids and sphingomyelin (B164518), due to the primary defect in cholesterol transport. encyclopedia.pubnih.gov Research has shown that in NPC1-mutant cells, there is a substantial reduction in the calcium stores within acidic compartments like late endosomes and lysosomes. nih.gov This depletion of calcium is linked to the storage of sphingosine (B13886), which is considered an initiating factor in the disease's pathogenesis. nih.gov The accumulation of sphingosine leads to altered calcium homeostasis, which in turn causes the secondary storage of other lipids like cholesterol and sphingolipids. nih.gov

Animal models, such as feline and mouse models of NPC1, replicate many of the clinical features observed in humans, including hepatosplenomegaly and progressive neurodegeneration, making them invaluable for studying the disease's mechanisms. frontiersin.org Studies using fibroblasts from NPC1 patients have confirmed the massive accumulation of unesterified cholesterol, a hallmark of the disease. nih.gov

| Model System | Key Findings Related to N-icosanoylsphingosine and Sphingolipid Metabolism | Reference |

|---|---|---|

| NPC1-mutant cells | Reduced acidic compartment calcium stores and accumulation of sphingosine, glycosphingolipids, and sphingomyelin. | nih.gov |

| Feline and mouse models of NPC1 | Exhibit phenotypic similarities to human NPC1, including lipid accumulation and neurodegeneration. | frontiersin.org |

| Fibroblasts from NPC1 patients | Demonstrate significant accumulation of unesterified cholesterol. | nih.gov |

Association with Neuroinflammation and Glial Cell Responses in Animal Models

Neuroinflammation is a common feature of many neurodegenerative diseases, and glial cells, such as astrocytes and microglia, are the main actors in this process. frontiersin.org In the context of lipid storage disorders, the accumulation of lipids can trigger inflammatory responses in the central nervous system (CNS).

In animal models of diseases like adrenoleukodystrophy (X-ALD), the accumulation of very long-chain fatty acids (VLCFAs) in glial cells is a key pathological feature. mdpi.com This accumulation can lead to the production of toxic lipids that can damage axons and activate inflammatory cells. mdpi.com Studies on iPSC-derived astrocytes from X-ALD patients have shown higher expression of inflammatory markers and a greater response to cytokines. nih.gov

Astrocytes play a crucial role in maintaining CNS homeostasis and supporting myelination. mdpi.com However, in pathological conditions, they can become reactive and contribute to neuroinflammation by producing cytokines and chemokines. frontiersin.org The interplay between lipid accumulation and glial cell activation underscores the complex role of neuroinflammation in the progression of these disorders.

Metabolic Alterations in Brain Lipid Profiles in Pre-clinical Models

The brain has a unique and complex lipid composition that is essential for its structure and function. lipotype.com Alterations in brain lipid profiles are a common feature of many neurodegenerative diseases. Lipidomic studies in animal models have been instrumental in identifying specific lipid changes associated with these conditions.

For instance, in a mouse model of Alzheimer's disease, significant alterations in plasma lipids, including ceramides (B1148491), were observed, and these changes correlated with brain lipidome modifications. nih.gov Similarly, a study on hamsters fed a high-fat diet revealed significant changes in the brain's lipid profile, suggesting that diet can induce alterations comparable to those seen in some neurodegenerative diseases. nih.gov

In mouse models of repetitive mild traumatic brain injury and Alzheimer's disease, lipidomic analysis of the cortex and hippocampus showed significant increases in total levels of various phospholipids (B1166683) at different time points. frontiersin.org Furthermore, a comprehensive analysis of rodent brain tissues from an Alzheimer's disease mouse model identified significant differences in sphingolipids and glycerophospholipids compared to control brains. diva-portal.org These findings highlight the importance of maintaining a balanced lipid profile for brain health and suggest that dysregulation of lipid metabolism is a key component of neurodegenerative processes. lipotype.com

| Pre-clinical Model | Observed Alterations in Brain Lipid Profile | Reference |

|---|---|---|

| Alzheimer's Disease Mouse Model | Significant changes in plasma ceramides correlating with brain lipidome alterations. Differential expression of sphingolipids and glycerophospholipids. | nih.govdiva-portal.org |

| High-Fat Diet Hamster Model | Significant alterations in brain lipid profile. | nih.gov |

| Repetitive Mild Traumatic Brain Injury Mouse Model | Increased total levels of phosphatidylcholine, phosphatidylethanolamine, LysoPE, and phosphatidylinositol in the cortex and hippocampus. | frontiersin.org |

Involvement in Metabolic Dysregulation in Experimental Models

Beyond neurodegeneration, N-icosanoylsphingosine and related lipids are implicated in systemic metabolic disorders. Experimental models have been crucial in elucidating these connections.

Links to Insulin (B600854) Resistance and Diabetic Phenotypes in Animal Studies

Insulin resistance is a condition where cells fail to respond normally to the hormone insulin, and it is a key factor in the development of type 2 diabetes. nih.govwikipedia.org A growing body of evidence from animal studies suggests a strong link between lipid metabolism and insulin sensitivity.

The accumulation of lipids in non-adipose tissues, such as the liver and skeletal muscle, is thought to impair insulin signaling and lead to insulin resistance. e-dmj.org Animal experiments have shown that lipid accumulation in these tissues can indeed cause insulin resistance. e-dmj.org For example, in pigs, increased body lipids are associated with lower insulin sensitivity and increased de novo lipogenesis. nih.gov Various animal models, both genetic and non-genetic, are used to study insulin resistance and its complications. nih.gov These models, which include rats and mice, often exhibit characteristics of human type 2 diabetes, such as hyperglycemia and insulin resistance. frontiersin.org

Interplay with Very Long-Chain Fatty Acid (VLCFA) Accumulation Disorders (e.g., Adrenoleukodystrophy, Zellweger Syndrome)

Disorders of VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, are characterized by the accumulation of VLCFAs in various tissues, particularly the brain, adrenal glands, and testes. nih.govwikipedia.org

X-ALD is caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein essential for the degradation of VLCFAs. nih.govsouthtees.nhs.uk The resulting accumulation of VLCFAs leads to demyelination and neuroinflammation. wikipedia.orgnih.gov Mouse models of X-ALD have been instrumental in understanding the disease's pathophysiology, recapitulating key biochemical features such as elevated VLCFA levels in tissues. mdpi.comnih.gov

Zellweger spectrum disorders (ZSD) are a group of genetic conditions caused by defects in peroxisome biogenesis. nih.govgorm.com.tr This leads to multiple metabolic abnormalities, including the accumulation of VLCFAs. nih.gov The severity of ZSD can range from a severe neonatal form (Zellweger syndrome) to milder forms with later onset. nih.govmedrxiv.org The accumulation of VLCFAs in these disorders highlights the critical role of peroxisomes in lipid metabolism and the devastating consequences of their dysfunction.

| Disorder | Genetic Basis | Key Pathophysiological Feature in Model Systems | Reference |

|---|---|---|---|

| X-linked Adrenoleukodystrophy (X-ALD) | Mutations in the ABCD1 gene | Accumulation of very long-chain fatty acids (VLCFAs) in tissues, leading to demyelination and neuroinflammation. | nih.govwikipedia.org |

| Zellweger Spectrum Disorders (ZSD) | Mutations in PEX genes involved in peroxisome biogenesis | Accumulation of VLCFAs due to impaired peroxisomal function. | nih.gov |

Roles in Cancer Pathogenesis in Pre-clinical Research

N-icosanoylsphingosine, a ceramide with a 20-carbon acyl chain (C20:0), has been implicated in the complex signaling pathways that govern cancer development and progression. Pre-clinical research, particularly in the context of breast cancer, has begun to elucidate its multifaceted roles. The synthesis of N-icosanoylsphingosine is primarily regulated by ceramide synthase 4 (CerS4), which also produces C18-ceramide. researchgate.net Consequently, studies often investigate the expression of CerS4 to infer the impact of these specific ceramides.

In breast cancer, elevated expression of CERS4 has been observed, especially in the luminal A subtype. researchgate.net Research using MCF-7 breast cancer cells engineered to persistently overexpress CerS4 has revealed the activation of multiple cancer-associated pathways. These include pathways involving sterol regulatory element–binding protein, NF-κB, Akt/mTOR, and β-catenin. researchgate.net This chronic overexpression of CerS4 in a pre-clinical model was shown to bestow oncogenic characteristics upon the cancer cells. researchgate.net

Specifically, the MCF-7 cells with higher CerS4 levels demonstrated increased cell migration and underwent an epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. researchgate.net Furthermore, these cells acquired resistance to common chemotherapeutic agents such as doxorubicin (B1662922) and paclitaxel, as well as the hormonal therapy tamoxifen. researchgate.net This chemoresistance was linked to the upregulation of several ATP-binding cassette (ABC) transporter genes, which function to pump drugs out of the cell. researchgate.net Conversely, knocking down CERS4 in doxorubicin-resistant MCF-7 cells led to a reduction in the activation of these cancer-promoting pathways and diminished chemoresistance. researchgate.net

The levels of N-icosanoylsphingosine itself have been directly associated with certain characteristics of breast tumors in patient-derived tissue analyses, which inform pre-clinical modeling. For instance, increased levels of C20:0-Cer have been specifically associated with estrogen receptor (ER)-positive tumors. mdpi.comiiarjournals.org This suggests a potential role for this ceramide in the biology of hormone-sensitive breast cancer. However, the role of specific ceramides is highly context-dependent. In contrast to the findings linking its synthesizing enzyme to aggressive features, other research has reported that decreased levels of very long-chain ceramides, including C20:0, may enhance proliferation and migration in the more aggressive luminal B breast tumors. mdpi.com This apparent contradiction underscores the complexity of sphingolipid signaling in cancer, where the ultimate cellular outcome can be influenced by the specific cancer subtype, the cellular location of the ceramide, and the expression of downstream effector molecules. researchgate.net

Table 1: Pre-clinical Research Findings on N-icosanoylsphingosine (C20:0-Cer) and its Synthesizing Enzyme (CerS4) in Cancer

| Pre-clinical Model/System | Key Finding | Associated Pathway/Mechanism | Reference(s) |

| MCF-7 Breast Cancer Cells (Luminal A) | Overexpression of CerS4 (produces C18-C20 ceramides) promoted increased cell migration and epithelial-mesenchymal transition (EMT). | Activation of NF-κB, Akt/mTOR, β-catenin signaling. | researchgate.net |

| MCF-7 Breast Cancer Cells (Luminal A) | CerS4 overexpression induced resistance to doxorubicin, paclitaxel, and tamoxifen. | Upregulation of ABC transporter genes (ABCB1, ABCC1, etc.). | researchgate.net |

| Doxorubicin-Resistant MCF-7 Cells | Knockdown of CERS4 reduced activation of cancer-associated pathways and chemoresistance. | Downregulation of NF-κB, Akt/mTOR, β-catenin, and ABC transporters. | researchgate.net |

| Human Breast Cancer Tissues | Levels of C20:0-Cer were found to be elevated in estrogen receptor (ER)-positive tumors compared to ER-negative tumors. | Association with hormone receptor status. | mdpi.comiiarjournals.org |

| Human Luminal B Breast Tumors | Decreased levels of very long-chain ceramides (including C20:0) were reported to enhance proliferation and migration. | Associated with an alternate spliced CERS2 gene and poor prognosis. | mdpi.com |

N-icosanoylsphingosine in Immune System Modulation (Pre-clinical)

The influence of specific ceramide species on the immune system is an area of growing investigation. Ceramides, as key components of cell membranes and as signaling molecules, can modulate various immune cell functions, including migration and inflammatory responses. nih.gov

Influence on Monocyte Chemotaxis in In Vitro Systems

In vitro experiments have shown that the modulation of ceramide levels can impact the migratory capacity of monocytes. For instance, research on reactive astrocytes, which are implicated in neuro-inflammation, demonstrated that reducing ceramide production via the action of the sphingosine-1-receptor agonist FTY720P (Fingolimod-phosphate) could indirectly affect monocyte migration. vumc.nl Supernatants collected from these ceramide-depleted astrocytes were found to significantly reduce the transendothelial migration of monocytes in an in vitro model. vumc.nl This suggests that a decrease in astrocyte-derived ceramides, a pool that would include N-icosanoylsphingosine, correlates with diminished monocyte chemotactic activity.

Conversely, other studies indicate that certain ceramide-containing structures can promote immune cell migration. Extracellular vesicles derived from cells and containing various lipids, including ceramides, have been shown to stimulate macrophage chemotaxis. mdpi.com While distinct from monocytes, macrophages are differentiated from them, suggesting a potential parallel effect. Furthermore, the exogenous addition of lactosylceramide, a glycosphingolipid derived from ceramide, was found to enhance the migration of human peripheral monocytes in vitro. researchgate.net These findings highlight the complex and sometimes opposing roles that different sphingolipids and their metabolites can play in regulating immune cell trafficking.

Table 2: In Vitro Research Findings on Ceramide-Related Compounds and Monocyte/Macrophage Chemotaxis

| Compound/System Studied | Cell Type(s) | Key Finding on Chemotaxis | Reference(s) |

| Reduced Ceramide Production (via FTY720P) in Astrocytes | Human Monocytes | Supernatant from astrocytes with reduced ceramide levels significantly decreased transendothelial monocyte migration. | vumc.nl |

| Exogenous Lactosylceramide (Ceramide derivative) | Human Peripheral Monocytes | Enhanced monocyte migration. | researchgate.net |

| Ceramide-Containing Extracellular Vesicles | Macrophages | Stimulated macrophage chemotaxis. | mdpi.com |

Advanced Research Methodologies and Analytical Approaches for N Icosanoylsphingosine

Lipidomics and Metabolomics for Comprehensive Profiling

Lipidomics and metabolomics are powerful disciplines that enable the large-scale study of lipids and metabolites within a biological system. weizmann.ac.il These approaches are essential for profiling the diverse array of ceramide species and their metabolic products, providing a holistic view of the lipid landscape in which N-icosanoylsphingosine functions.

The accurate measurement and identification of individual ceramide species are fundamental to understanding their specific biological roles. Given the structural similarity and varying concentrations of ceramides (B1148491), highly sensitive and specific analytical methods are required. creative-proteomics.com

Quantitative Analysis: This involves determining the precise amount of a specific ceramide, such as N-icosanoylsphingosine, in a given sample. High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been a valuable method for quantifying ceramides at the picomole level. nih.gov The use of internal standards, like N-heptadecanoyl or N-tricosanoyl sphingosine (B13886), is crucial for accurate quantification. nih.gov Modern techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for their high sensitivity and specificity in quantifying a wide range of lipid molecular species. creative-proteomics.comavantiresearch.com

Qualitative Analysis: This focuses on identifying the different types of ceramides present in a sample. The diversity of ceramides arises from variations in the length and saturation of the fatty acid chain attached to the sphingosine backbone. creative-proteomics.com Techniques like gas chromatography-mass spectrometry (GC-MS) are well-suited for profiling the fatty acid composition of ceramides. creative-proteomics.com Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has also been employed for the systematic analysis of free ceramide species and those constituting more complex sphingolipids. nih.gov

Table 1: Comparison of Analytical Techniques for Ceramide Analysis

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| HPLC with Fluorescence Detection | Separates ceramides based on their physicochemical properties, followed by detection of fluorescently labeled molecules. nih.gov | Good resolution and quantification at the picomole level. nih.gov | Quantifying specific ceramide species in cell cultures. nih.gov |

| LC-MS/MS | Separates lipids via liquid chromatography, followed by ionization and mass analysis for identification and quantification. creative-proteomics.com | High sensitivity, high specificity, and ability to analyze complex lipid mixtures. creative-proteomics.comavantiresearch.com | Gold standard for comprehensive lipidomics and targeted quantification of ceramides. creative-proteomics.com |

| GC-MS | Separates volatile derivatives of ceramides by gas chromatography, followed by mass spectrometry. creative-proteomics.com | Excellent for determining fatty acid chain length and saturation. creative-proteomics.com | Profiling the fatty acid composition of ceramides. creative-proteomics.com |

| MALDI-TOF MS | Ionizes molecules from a solid matrix using a laser, and their mass-to-charge ratio is determined by their time of flight. nih.gov | High throughput and suitable for analyzing a broad range of sphingolipids. nih.gov | Systematic analysis of free ceramides and constituent ceramides of complex sphingolipids. nih.gov |

N-icosanoylsphingosine (Cer(d18:1/20:0)) is a ceramide containing a sphingosine (d18:1) backbone and a 20-carbon saturated fatty acid (icosanoic acid). nih.govebi.ac.uk Its identification within complex biological samples relies heavily on mass spectrometry-based techniques. The exact mass of the molecule and its fragmentation pattern upon collision-induced dissociation in tandem mass spectrometry (MS/MS) provide the necessary information for confident identification.

The metabolic network surrounding N-icosanoylsphingosine is intricate. It can be synthesized, degraded, and converted into other bioactive sphingolipids. Key metabolic transformations include:

Phosphorylation: N-icosanoylsphingosine can be phosphorylated to form N-icosanoylsphingosine 1-phosphate. rsc.org

Hydrolysis: It can be broken down by ceramidases into sphingosine and icosanoic acid. nih.govnih.gov

Glycosylation: It can serve as a precursor for the synthesis of complex glycosphingolipids. creative-proteomics.com

Metabolomic profiling allows for the simultaneous detection of these related metabolites, offering insights into the metabolic flux and the pathways that are active under specific conditions. For instance, an increase in N-icosanoylsphingosine levels might be correlated with changes in its precursors (sphingosine, icosanoyl-CoA) or its downstream products (sphingomyelin, glucosylceramide). Untargeted lipidomics approaches, which aim to measure as many lipids as possible, are particularly useful for discovering novel metabolic relationships and biomarkers. plos.orgmetabolomicscentre.ca

Quantitative and Qualitative Analysis of Ceramide Species

In Vitro Cell-Based Experimental Models

In vitro models using cultured cells are indispensable for dissecting the molecular mechanisms underlying the function of N-icosanoylsphingosine. These systems provide a controlled environment to study cellular processes without the complexities of a whole organism. nih.gov

Cell culture provides a powerful platform to investigate the specific roles of N-icosanoylsphingosine in various cellular events. nih.gov Researchers can manipulate the levels of this ceramide in cells, either by adding it exogenously or by altering the expression of enzymes involved in its metabolism, and then observe the downstream consequences.

For example, studies using cell lines have been instrumental in understanding how different ceramide species influence processes like apoptosis, cell proliferation, and differentiation. creative-proteomics.com Three-dimensional (3D) cell culture models, such as spheroids or organoids, are increasingly being used as they more closely mimic the in vivo environment, including cell-cell interactions and nutrient gradients, providing a more physiologically relevant context for studying the effects of N-icosanoylsphingosine. frontiersin.orgmdpi.com

The metabolism of N-icosanoylsphingosine is tightly regulated by a suite of enzymes. In vitro assays are critical for characterizing the activity and substrate specificity of these enzymes.

Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of a sphingoid base to form a ceramide. wikipedia.orgnih.gov There are six mammalian CerS isoforms, each with a preference for fatty acyl-CoAs of specific chain lengths. frontiersin.org CerS4 is known to have a preference for synthesizing ceramides with C18-C20 acyl chains, making it a likely candidate for the primary enzyme responsible for N-icosanoylsphingosine synthesis. frontiersin.org In vitro assays using purified enzymes or cell lysates can confirm the specific CerS isoform responsible for its production.

Ceramidase: These enzymes hydrolyze ceramides into sphingosine and a free fatty acid. nih.gov There are different types of ceramidases (acid, neutral, and alkaline) with distinct subcellular localizations and pH optima. nih.gov In vitro studies can determine which ceramidase is most effective at hydrolyzing N-icosanoylsphingosine and how this activity is regulated. For instance, neutral ceramidase, found at the plasma membrane, can hydrolyze ceramides to produce sphingosine. uniprot.org

Sphingosine Kinase (SphK): This enzyme phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. wikipedia.org While SphK acts on sphingosine, its activity is indirectly linked to N-icosanoylsphingosine, as the hydrolysis of this ceramide provides the substrate for SphK. nih.gov Studies in cell culture models, such as microglia, have shown that inhibiting SphK can reduce the production of pro-inflammatory molecules, highlighting the importance of the ceramide-sphingosine-S1P axis. nih.gov Inhibitors of SphK are often used in cell-based assays to probe the functional consequences of altering this metabolic pathway. nih.gov

Table 2: Key Enzymes in N-icosanoylsphingosine Metabolism

| Enzyme | Function | Relevance to N-icosanoylsphingosine |

|---|---|---|

| Ceramide Synthase 4 (CerS4) | Catalyzes the formation of ceramides with C18-C20 acyl chains. frontiersin.org | Likely the primary enzyme for synthesizing N-icosanoylsphingosine. frontiersin.org |

| Ceramidase (e.g., Neutral Ceramidase) | Hydrolyzes ceramides into sphingosine and a fatty acid. nih.govuniprot.org | Degrades N-icosanoylsphingosine, releasing sphingosine for other metabolic fates. |

| Sphingosine Kinase (SphK) | Phosphorylates sphingosine to form sphingosine-1-phosphate (S1P). wikipedia.org | Acts on the product of N-icosanoylsphingosine hydrolysis, linking its metabolism to S1P signaling pathways. nih.gov |

Application of Cell Culture Systems for Mechanistic Elucidation

In Vivo Animal Models for Systemic and Organ-Specific Studies

While in vitro models are crucial for mechanistic insights, in vivo animal models are essential for understanding the systemic and organ-specific roles of N-icosanoylsphingosine in a whole organism. nih.gov These models allow researchers to study the complex interplay between different tissues and organ systems, which cannot be replicated in a dish. mattek.com

Animal models, such as mice and rats, are frequently used in biomedical research to mimic human diseases and to study the effects of specific molecules. nih.govnih.gov Genetic manipulation of these animals, for instance, by knocking out or overexpressing a specific ceramide synthase like CerS4, can provide invaluable information on the physiological consequences of altered N-icosanoylsphingosine levels.

For example, studies in animal models have been critical in linking specific ceramide species to the pathophysiology of various diseases. Dysregulation of ceramide metabolism has been implicated in cardiovascular diseases, type II diabetes, and obesity. frontiersin.org Animal models have demonstrated that ceramides can induce apoptosis in myocardial cells and that their accumulation can be stimulated by increased fat intake. frontiersin.org While direct studies focusing exclusively on N-icosanoylsphingosine in specific disease models are part of ongoing research, the methodologies are well-established. By using lipidomics to profile ceramide changes in animal models of disease, researchers can correlate levels of N-icosanoylsphingosine with disease progression and investigate its potential as a biomarker. google.com

Utilization of Genetically Modified Organisms for Pathway Dissection

The study of N-icosanoylsphingosine and other very-long-chain ceramides (VLC-Ceramides) has been significantly advanced through the use of genetically modified organisms, particularly mouse models where genes for ceramide synthases (CerS) are manipulated. nih.gov These models are crucial for dissecting the specific contributions of different ceramide species to metabolic pathways.

Ceramide synthase 2 (CerS2) is the primary enzyme responsible for synthesizing ceramides with very-long-chain fatty acyl groups, ranging from C20 to C26. ahajournals.org N-icosanoylsphingosine, a C20 ceramide, is therefore directly affected by CerS2 activity. nih.gov Genetic modification techniques, such as gene knockout (KO) or the use of antisense oligonucleotides (ASO) to silence gene expression, allow researchers to observe the systemic effects of depleting CerS2-derived ceramides.

In studies using Cers2 knockout mice, a significant reduction in VLC-Ceramides is observed, as expected. frontiersin.org A key finding from these models is the compensatory metabolic shift that occurs: the depletion of VLC-Ceramides often leads to a significant increase in the synthesis of long-chain ceramides, such as C16-ceramide, which is synthesized by CerS5 and CerS6. nih.govfrontiersin.orgfrontiersin.org This remodeling of the ceramide profile allows for the precise dissection of their distinct biological roles. For instance, heterozygous Cers2 knockout mice on a high-fat diet exhibited attenuated insulin (B600854) signaling and mitochondrial dysfunction, which was linked to the compensatory increase in C16-ceramides. frontiersin.org

These genetic tools have been instrumental in clarifying the structure-activity relationships of ceramides, demonstrating that the acyl chain length is a critical determinant of their function in metabolic health and disease. nih.gov

Table 1: Findings from Genetically Modified Models Targeting CerS2

| Model Type | Genetic Modification | Key Findings Related to Ceramide Profile | Implication for Pathway Dissection |

| Homozygous Knockout Mouse | Both copies of Cers2 gene deleted. | Drastic reduction in very-long-chain ceramides (C20-C26). frontiersin.orgfrontiersin.org Compensatory increase in C16-ceramides. frontiersin.orgfrontiersin.org | Reveals the central role of CerS2 in VLC-Ceramide synthesis and highlights the metabolic crosstalk between different ceramide synthesis pathways. frontiersin.org |

| Heterozygous Knockout Mouse | One copy of Cers2 gene deleted. | More modest reduction in VLC-Ceramides and an increase in C16-ceramides, particularly under metabolic stress (e.g., high-fat diet). frontiersin.org | Allows for the study of more subtle, dose-dependent effects of VLC-Ceramide depletion on processes like insulin signaling and mitochondrial function. frontiersin.org |

| Hepatocyte-Specific Silencing | GalNAc-conjugated antisense oligonucleotide (ASO) targeting Cers2 mRNA specifically in liver cells. | Significant lowering of VLC-Ceramides (including C24:0 and C24:1) in the liver and plasma. nih.gov Concomitant increase in C16:0-ceramide. nih.gov | Demonstrates the liver's contribution to circulating VLC-Ceramide pools and enables dissection of tissue-specific roles of N-icosanoylsphingosine and related lipids. nih.gov |

Disease-Specific Animal Models for Studying N-icosanoylsphingosine-Associated Pathologies

Animal models are indispensable for investigating the pathological roles of specific lipids in a complex, whole-organism setting. Several disease-specific models have been instrumental in linking altered levels of N-icosanoylsphingosine and other VLC-Ceramides to specific pathologies.

A prominent example is the db/db mouse model , which is widely used for studying type 2 diabetes and its complications. biomolther.org In these mice, which develop obesity, hyperglycemia, and diabetic kidney disease (DKD), plasma levels of long-chain ceramides, explicitly including C20:0 ceramide (N-icosanoylsphingosine), are significantly increased compared to non-diabetic controls. semanticscholar.org This model directly implicates elevated circulating N-icosanoylsphingosine in the pathophysiology of diabetic complications. semanticscholar.org

In the context of neurodevelopmental disorders, the 16p11.2 deletion mouse model of autism spectrum disorder (ASD) has provided key insights. Lipidomic analysis of the striatum in these mice revealed decreased levels of several VLC-Ceramide species. frontiersin.org This lipid alteration was linked to a significant downregulation of CerS2 gene expression, the synthase responsible for producing C20-C26 ceramides. frontiersin.org This finding suggests a role for the CerS2/VLC-ceramide pathway in myelin integrity and the development of ASD-related phenotypes. frontiersin.org

Furthermore, CerS2-null mice serve as a direct model for pathologies arising from VLC-Ceramide deficiency. These mice suffer from severe mitochondrial hepatopathy, hepatomegaly, and the eventual development of hepatocellular carcinoma, demonstrating the essential role of the ceramides produced by this enzyme in maintaining liver health. nih.gov

Table 2: Disease-Specific Animal Models and N-icosanoylsphingosine-Associated Findings

| Animal Model | Associated Pathology | Key Findings Involving N-icosanoylsphingosine or its Pathway |

| db/db Mouse | Type 2 Diabetes, Diabetic Kidney Disease (DKD) | Significantly increased plasma levels of long-chain ceramides, including C20:0 (N-icosanoylsphingosine). semanticscholar.org |

| 16p11.2+/- Mouse | Autism Spectrum Disorder (ASD) | Decreased levels of very-long-chain ceramides in the striatum, correlated with reduced expression of the CerS2 gene. frontiersin.org |

| Cers2 Knockout Mouse | Metabolic Disease, Hepatopathy | Severe liver abnormalities, including hepatocyte death and cancer, resulting from the inability to synthesize VLC-Ceramides. nih.govfrontiersin.org |

| Diet-Induced Obesity Mouse | Non-alcoholic Steatohepatitis (NASH), Insulin Resistance | Altered ratios of long-chain to very-long-chain ceramides in the liver are identified as a key marker of metabolic disease progression. frontiersin.org |

Molecular and Systems Biology Approaches

Gene Ontology and Pathway Enrichment Analysis in Lipid Metabolism

To translate complex lipidomic datasets into biological insights, researchers employ systems biology approaches like Gene Ontology (GO) and pathway enrichment analysis. nih.govbiorxiv.org GO analysis provides a framework for understanding the functions of gene products in three main domains: biological processes, cellular components, and molecular functions. ebi.ac.ukjax.org When a lipidomic analysis reveals significant changes in N-icosanoylsphingosine, these tools can be used on associated transcriptomic data to identify which cellular pathways are most affected.

A study on pancreatic ductal adenocarcinoma (PDAC) stem-like cells provides a clear example of this integrated approach. mdpi.com Lipidomic analysis revealed that these aggressive cancer cells had significantly increased levels of longer-chain fatty acids, including very-long-chain species. mdpi.com To understand the functional implications, the researchers performed pathway and gene ontology analyses on RNA-sequencing data. The results showed that genes involved in the elongation of very-long-chain fatty acids (ELOVL2, ELOVL6, ELOVL7) were significantly overexpressed. mdpi.com Furthermore, GO and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses of differentially expressed genes highlighted the enrichment of pathways related to sphingolipid metabolism. mdpi.com This multi-omics strategy successfully linked the observed increase in VLC-Ceramide precursors to the upregulation of specific gene networks driving cancer stemness.

Specialized bioinformatics tools such as LION/web and LipidSigR have been developed to perform enrichment analysis directly on lipidomic data, helping to identify over-represented lipid classes or structural features and connect them to biological functions. nih.govnih.gov

Table 3: Example of Pathway Analysis in Pancreatic Cancer Cells with Altered VLCFA Metabolism

| Analysis Type | Finding | Biological Implication |

| Lipidomics | Increased levels of very-long-chain fatty acids (e.g., FA 24:1). mdpi.com | Suggests reprogramming of lipid metabolism. |

| Transcriptomics (RNA-seq) | Overexpression of genes for very-long-chain fatty acid elongation (ELOVL family). mdpi.com | Provides a genetic basis for the observed lipid changes. |

| Gene Ontology (GO) & Pathway Analysis | Enrichment of sphingolipid metabolism and other oncogenic signatures. mdpi.com | Links the altered lipid profile to pathways that promote cancer cell stemness and survival. mdpi.com |

Correlation Analysis of N-icosanoylsphingosine with Microbiota in Pre-clinical Settings

The gut microbiome is increasingly recognized as a critical regulator of host metabolism, including the metabolism of complex lipids like ceramides. Pre-clinical and clinical studies use correlation analysis to explore the relationship between the abundance of specific gut microbes and the levels of host metabolites, including N-icosanoylsphingosine.

A significant study involving overweight and obese human subjects found that serum ceramides were inversely correlated with gut microbiome gene richness. researchgate.net Notably, ceramides with fatty acid chain lengths of 20–24 carbons—a range that includes N-icosanoylsphingosine—were the most strongly associated with low microbial richness. researchgate.net This study also identified specific bacterial genera, such as Bifidobacterium, that were inversely correlated with these ceramide levels. researchgate.net

Pre-clinical animal models are essential for moving beyond correlation to establish potential causality. In a mouse model of corticosterone-induced depression, gut microbiota dysbiosis was shown to contribute to an increase in fecal ceramides. nih.gov Metagenomic sequencing and correlation analysis revealed a positive relationship between elevated ceramides and the increased abundance of Bifidobacterium and Lactobacillus. nih.gov Crucially, the study demonstrated that colonizing antibiotic-treated mice with Bifidobacterium pseudolongum or Lactobacillus reuteri was sufficient to induce an increase in multiple gut ceramide species, establishing a direct link between specific bacteria and host ceramide production. nih.gov

Other pre-clinical models have also employed this correlational approach. In a rat model of alcohol use disorder, Helicobacter was positively correlated with dihydroceramide, a direct precursor to ceramide. frontiersin.org Similarly, in a mouse model of radiation enteritis, Spearman correlation analysis identified significant functional pairs between specific bacteria (Alistipes, Bacteroides) and host lipid metabolites. nih.gov These pre-clinical studies provide a powerful framework for understanding how the gut microbiome may influence tissue and circulating levels of N-icosanoylsphingosine, with implications for metabolic and neurological health.

Table 4: Correlation of Gut Microbiota with Ceramide Levels in Research Settings

| Study Type | Model / Population | Key Correlated Bacteria | Associated Ceramide Finding |

| Clinical | Overweight/Obese Humans | Bifidobacterium and others | Inversely correlated with C20-C24 ceramides. researchgate.net |

| Pre-clinical | Corticosterone-Induced Depression (Mouse) | Bifidobacterium, Lactobacillus | Positively correlated with total ceramides; colonization with these bacteria increased ceramide levels. nih.gov |

| Pre-clinical | Alcohol Use Disorder (Rat) | Helicobacter | Positively correlated with dihydroceramide. frontiersin.org |

| Pre-clinical | Radiation Enteritis (Mouse) | Alistipes, Bacteroides | Correlated with various lipid metabolites, establishing a methodology for analysis. nih.gov |

Future Directions and Emerging Research Avenues for N Icosanoylsphingosine

Elucidating Novel Signaling Pathways and Downstream Effectors

While the involvement of ceramides (B1148491) in apoptosis and cell cycle arrest is well-established, the specific signaling cascades initiated by N-icosanoylsphingosine are not fully delineated. Future research will need to unravel the intricate network of its downstream effectors and identify novel signaling pathways. This will provide a more comprehensive understanding of its context-dependent functions.

A key area of investigation will be the identification of direct protein interactors of N-icosanoylsphingosine. Techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening can be employed to uncover novel binding partners. The identification of these partners will offer critical insights into how N-icosanoylsphingosine transduces its signals within the cell. For instance, it is known that some ceramides directly interact with and modulate the activity of kinases and phosphatases, thereby influencing major signaling hubs. Determining if N-icosanoylsphingosine follows a similar paradigm is a crucial next step.

Furthermore, the downstream transcriptional and post-transcriptional changes induced by N-icosanoylsphingosine warrant detailed investigation. Transcriptomic and proteomic analyses of cells treated with this specific ceramide will be instrumental in mapping the global changes in gene and protein expression. This can reveal previously unknown pathways and cellular processes regulated by N-icosanoylsphingosine. For example, studies have shown that the activation of protein kinase C (PKC) can enhance nociceptor function, and specific inhibitors of PKC epsilon can attenuate hyperalgesia, suggesting a potential signaling pathway for pain regulation that could be influenced by specific ceramides. nih.gov

Development of Advanced Analytical and Imaging Techniques for Spatiotemporal Resolution

A significant challenge in sphingolipid research is the ability to monitor the dynamic changes in the localization and concentration of specific lipid species within a cell in real-time. The development of advanced analytical and imaging techniques is paramount to achieving the spatiotemporal resolution needed to understand the precise roles of N-icosanoylsphingosine.

Current analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are highly sensitive for the quantification of lipids from cell extracts but lack spatial information. longdom.org Future advancements could focus on coupling these techniques with sophisticated cell fractionation protocols to determine the subcellular distribution of N-icosanoylsphingosine. Moreover, the development of biosensors, potentially based on fluorescently tagged binding proteins or aptamers, could enable live-cell imaging of this ceramide. Such tools would be invaluable in visualizing its trafficking between organelles and its accumulation at specific subcellular sites in response to stimuli.

Imaging mass spectrometry techniques, such as matrix-assisted laser desorption/ionization (MALDI) imaging, hold promise for visualizing the distribution of N-icosanoylsphingosine directly in tissue sections. americanpharmaceuticalreview.com This would be particularly useful for studying its role in complex tissues and disease models, providing a spatial map of its accumulation in different cell types. The integration of artificial intelligence and machine learning in the analysis of imaging data could further enhance the ability to discern subtle changes in its distribution. americanpharmaceuticalreview.com

| Analytical Technique | Application for N-icosanoylsphingosine Research | Potential Advancements |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in biological samples. longdom.org | Increased sensitivity and coupling with spatialomics. americanpharmaceuticalreview.com |

| Imaging Mass Spectrometry (e.g., MALDI) | Visualization of distribution in tissues. americanpharmaceuticalreview.com | Higher spatial resolution and integration with other imaging modalities. |

| Live-Cell Imaging with Biosensors | Real-time tracking of subcellular localization. | Development of highly specific and sensitive biosensors. |

| Advanced Microscopic Techniques | Analysis of physical properties of formulations. longdom.org | Correlative light and electron microscopy for ultrastructural localization. |

Exploration of Therapeutic Modalities Targeting N-icosanoylsphingosine Metabolism in Pre-clinical Settings

Given the emerging links between altered N-icosanoylsphingosine levels and various diseases, exploring therapeutic strategies that target its metabolism is a promising avenue for pre-clinical research. nih.gov These studies are crucial for laying the groundwork for potential future clinical applications. fda.govprofil.com The primary goal of preclinical research is to gather preliminary data on efficacy, toxicity, and pharmacokinetics to determine if a drug is ready for human trials. profil.com

One approach involves the development of small molecule inhibitors or activators of the enzymes responsible for the synthesis and breakdown of N-icosanoylsphingosine. For instance, inhibitors of ceramide synthases, the enzymes that produce ceramides, could be investigated for their potential to modulate its levels in diseases where its accumulation is detrimental. Conversely, strategies to increase its levels might be beneficial in conditions where it has a protective role. Preclinical studies in animal models are essential to evaluate the therapeutic efficacy and potential side effects of such interventions. nih.gov

Another therapeutic modality to explore is the use of liposomal formulations to deliver N-icosanoylsphingosine or its precursors to target tissues. google.com This could enhance its bioavailability and reduce off-target effects. Preclinical studies would need to assess the pharmacokinetics, biodistribution, and therapeutic efficacy of these formulations in relevant disease models. profil.com

Furthermore, investigating the interplay between N-icosanoylsphingosine metabolism and other metabolic pathways could reveal novel therapeutic targets. biorxiv.org For example, understanding how its metabolism is integrated with glucose or amino acid metabolism could lead to combination therapies that are more effective than single-agent treatments. nih.gov Preclinical trials are instrumental in testing these combination strategies. plos.orgmednexus.org

| Therapeutic Strategy | Pre-clinical Research Focus | Key Considerations |

| Enzyme Modulation | Development and testing of inhibitors/activators of ceramide synthases. | Specificity, off-target effects, and in vivo efficacy. |

| Lipid Delivery Systems | Formulation of N-icosanoylsphingosine in liposomes or nanoparticles. google.com | Stability, biodistribution, and controlled release. |

| Combination Therapies | Targeting N-icosanoylsphingosine metabolism alongside other pathways. biorxiv.orgnih.gov | Synergistic effects, potential for drug resistance, and toxicity. |

Q & A

Q. What are the standard protocols for synthesizing and characterizing N-icosanoylsphingosine in laboratory settings?

Methodological Answer: Synthesis typically involves coupling sphingosine with icosanoic acid via amide bond formation, using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and 2D COSY/HSQC) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be verified via HPLC with UV/ELSD detection, ensuring ≥95% purity for experimental reproducibility .

Q. How can researchers ensure the reproducibility of N-icosanoylsphingosine-related experiments?

Methodological Answer: Reproducibility hinges on detailed documentation of synthesis protocols (e.g., solvent ratios, reaction times) and analytical conditions (e.g., HPLC gradients, NMR parameters). Adherence to NIH guidelines for preclinical reporting (e.g., batch-to-batch variability, storage conditions) is critical. Cross-validate results using orthogonal techniques, such as comparing NMR data with literature values and confirming bioactivity in cell-based assays .

Q. What analytical techniques are most suitable for assessing N-icosanoylsphingosine stability under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic sampling. Use LC-MS to monitor degradation products and quantify intact compound levels. Pair this with dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .

Advanced Research Questions

Q. How do in vitro and in vivo models differ in evaluating N-icosanoylsphingosine’s bioactivity, and what are key considerations for model selection?

Methodological Answer: In vitro models (e.g., cancer cell lines) allow high-throughput screening but may lack physiological relevance. In vivo models (e.g., murine xenografts) better mimic tissue complexity but require ethical compliance (e.g., IACUC protocols). Prioritize models based on research goals: use 3D co-culture systems for mechanistic studies and genetically engineered models for pharmacokinetic profiling. Ensure sex/age variables are reported to address biological variability .

Q. What strategies resolve contradictions in N-icosanoylsphingosine data across studies (e.g., conflicting cytotoxicity results)?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay endpoints). Perform meta-analysis with random-effects models to quantify effect sizes. Validate findings via dose-response curves across multiple cell lines and orthogonal assays (e.g., apoptosis vs. necrosis markers). Transparently report batch-specific compound purity and solvent effects .

Q. How can molecular dynamics (MD) simulations enhance understanding of N-icosanoylsphingosine’s membrane interactions?

Methodological Answer: MD simulations require force field parameterization (e.g., CHARMM36 for lipids) and bilayer systems (e.g., POPC membranes). Run simulations for ≥200 ns to observe insertion dynamics. Analyze metrics like lateral diffusion coefficients and lipid tail order parameters. Validate simulations with experimental techniques (e.g., fluorescence anisotropy) to confirm membrane fluidity changes .

Data Integration and Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-dependent effects of N-icosanoylsphingosine in multi-omics datasets?

Methodological Answer: Use multivariate analysis (e.g., PCA or PLS-DA) to identify correlated omics features. Apply false discovery rate (FDR) correction for high-throughput data (e.g., RNA-seq). For dose-response modeling, fit data to sigmoidal curves (Hill equation) and calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Integrate omics layers via pathway enrichment tools (e.g., MetaboAnalyst) .

Q. How can researchers design studies to explore N-icosanoylsphingosine’s role in novel pathways (e.g., sphingolipid-immune crosstalk)?

Methodological Answer: Employ hypothesis-driven frameworks like PICO (Population: immune cells; Intervention: N-icosanoylsphingosine; Comparison: untreated controls; Outcome: cytokine secretion). Combine transcriptomics (e.g., RNA-seq) with functional assays (e.g., phagocytosis assays). Use CRISPR/Cas9 knockout models to validate pathway specificity. Ensure ethical compliance for human primary cell studies .

Tables

Q. Table 1. Comparison of In Vitro vs. In Vivo Models for N-Icosanoylsphingosine Studies

| Parameter | In Vitro Models | In Vivo Models |

|---|---|---|

| Throughput | High (96-well plates) | Low (n=5–10/group) |

| Physiological Relevance | Limited (2D monoculture) | High (tissue complexity) |

| Ethical Considerations | Minimal (cell lines) | Strict (IACUC protocols) |

| Cost | Low | High |

| Key Applications | Mechanistic screening | Pharmacokinetics/toxicology |

| References: |

Q. Table 2. Common Pitfalls in N-Icosanoylsphingosine Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.